Cas no 2228958-53-8 (methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine)

Methyl 2-methyl-1-(2-nitrophenyl)propan-2-ylamine is a nitro-substituted aromatic amine compound characterized by its unique structural features, including a tertiary amine group and a nitrophenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or specialty chemicals. The presence of the nitro group enhances reactivity in reduction or substitution reactions, while the sterically hindered amine functionality may influence selectivity in further derivatization. Its well-defined molecular structure allows for precise modifications, making it a valuable building block in research applications requiring tailored aromatic amine derivatives.
methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine structure
2228958-53-8 structure
Product Name:methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine
CAS No:2228958-53-8
MF:C11H16N2O2
MW:208.256942749023
CID:6335228
PubChem ID:165861825
Update Time:2025-10-28

methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine
    • 2228958-53-8
    • EN300-1766821
    • methyl[2-methyl-1-(2-nitrophenyl)propan-2-yl]amine
    • Inchi: 1S/C11H16N2O2/c1-11(2,12-3)8-9-6-4-5-7-10(9)13(14)15/h4-7,12H,8H2,1-3H3
    • InChI Key: UKTJVNDZVRGSOA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1CC(C)(C)NC)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.8Ų

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Additional information on methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine

Recent Advances in the Study of Methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine (CAS: 2228958-53-8)

The compound methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine (CAS: 2228958-53-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The presence of a nitro group and an amine functionality in its structure suggests its relevance in the design of novel bioactive compounds, particularly in the context of central nervous system (CNS) disorders and other therapeutic areas.

Recent research has focused on the synthesis and pharmacological evaluation of methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its potential as a precursor in the synthesis of novel psychoactive substances (NPS). The study highlighted the compound's ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical targets in the treatment of psychiatric disorders. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring the reliability of their findings.

Another significant development involves the investigation of methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine as a potential inhibitor of specific enzymes involved in neurodegenerative diseases. A preprint article on bioRxiv (2024) reported that the compound exhibited moderate inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme, providing insights into its mechanism of action. These findings open new avenues for the development of MAO-B inhibitors with improved efficacy and safety profiles.

In addition to its pharmacological potential, methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine has also been explored in the context of chemical biology. A recent study in ACS Chemical Biology (2023) investigated its role as a chemical probe to study protein-ligand interactions. The compound's ability to selectively bind to certain protein targets was leveraged to map binding sites and identify potential drug targets. This approach underscores the versatility of methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine as a tool in both basic and applied research.

Despite these promising developments, challenges remain in the optimization of methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine for clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and diverse biological activities make it a valuable candidate for future research in drug discovery and chemical biology.

In conclusion, recent studies on methyl2-methyl-1-(2-nitrophenyl)propan-2-ylamine (CAS: 2228958-53-8) have highlighted its potential as a versatile molecule in pharmaceutical and chemical biology research. Its applications range from the development of novel psychoactive substances to the inhibition of disease-relevant enzymes. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for its translation into clinical applications.

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